ethyl N-(2-aminoethyl)carbamate hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
Ethyl N-(2-aminoethyl)carbamate hydrochloride is systematically named according to IUPAC guidelines as ethyl N-(2-aminoethyl)carbamate;hydrochloride . The parent compound, ethyl carbamate (C~3~H~7~NO~2~), is modified by substituting the nitrogen atom with a 2-aminoethyl group (-NH-CH~2~CH~2~NH~2~). The hydrochloride salt forms via protonation of the primary amine group, resulting in a molecular formula of C~5~H~13~ClN~2~O~2~ . Key identifiers include the CAS registry number 1258639-97-2 , EC number 186-436-3 , and PubChem CID 50988250 . The SMILES notation (CCOC(=O)NCCN.Cl ) and InChIKey (YWWBLLOSGPJVHF-UHFFFAOYSA-N ) further confirm the connectivity of the carbamate backbone, ethyl ester, and hydrochloride moiety.
Molecular Geometry and Conformational Analysis
The molecular structure features a planar carbamate group (-OC(=O)N-) linked to an ethyl ester (-OCH~2~CH~3~) and a 2-aminoethyl chain (-CH~2~CH~2~NH~2~·HCl). Computational models suggest the carbamate nitrogen adopts a trigonal planar geometry due to resonance stabilization between the carbonyl and amine groups. The hydrochloride salt introduces ionic interactions between the protonated amine (-NH~3~^+^) and chloride ions, influencing conformational flexibility. The ethyl ester group exhibits free rotation around the C-O bond, while the 2-aminoethyl chain may adopt staggered or gauche conformations depending on intermolecular hydrogen bonding.
| Molecular Property | Value |
|---|---|
| Molecular formula | C~5~H~13~ClN~2~O~2~ |
| Molecular weight | 168.62 g/mol |
| Hybridization (carbamate N) | sp² |
| Bond angles (C-O-C=O) | ~120° |
Crystallographic Data and Solid-State Arrangement
While explicit crystallographic data for this compound remains unreported, related carbamate salts exhibit monoclinic or orthorhombic crystal systems with P2~1~/c or P2~1~2~1~2~1~ space groups. For example, a rhenium(I) carbamate complex (CCDC 21904494) crystallizes in a monoclinic lattice with unit cell parameters a = 18.5651 Å, b = 7.6604 Å, c = 15.4897 Å, and β = 95.472°. By analogy, the hydrochloride salt likely forms a hydrogen-bonded network via N-H···Cl and O-H···Cl interactions, with layer stacking stabilized by van der Waals forces.
Comparative Analysis with Related Carbamate Derivatives
This compound belongs to a broader class of aminoethyl carbamates, which vary in substituents and applications:
tert-Butyl N-(2-aminoethyl)carbamate hydrochloride (CAS 79513-35-2):
Allyl N-(2-aminoethyl)carbamate hydrochloride (CAS 1049722-41-9):
Benzyl N-(2-aminoethyl)carbamate hydrochloride (CAS 18807-71-1):
The ethyl derivative strikes a balance between hydrolytic stability and synthetic utility, making it preferable for reactions requiring moderate protecting group lability. Its compact structure also facilitates higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to bulkier analogues.
Properties
IUPAC Name |
ethyl N-(2-aminoethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-2-9-5(8)7-4-3-6;/h2-4,6H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWBLLOSGPJVHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl N-(2-aminoethyl)carbamate hydrochloride typically involves the reaction of ethylenediamine with ethyl chloroformate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Ethyl N-(2-aminoethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted carbamates and amines .
Scientific Research Applications
Pharmaceutical Applications
Ethyl N-(2-aminoethyl)carbamate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs with enhanced efficacy and reduced side effects.
Case Study: Synthesis of Antihypertensive Agents
A study demonstrated that derivatives of this compound could be utilized to synthesize potent antihypertensive agents. These compounds were tested for their ability to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The synthesized derivatives showed promising activity against ACE, indicating their potential as therapeutic agents for hypertension management .
Research has indicated that this compound exhibits various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
A recent investigation into the antimicrobial properties of this compound revealed its effectiveness against several bacterial strains. In vitro studies showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial therapies .
Anticancer Properties
In another study, this compound was conjugated with anticancer drugs to enhance their solubility and bioavailability. The resulting conjugates demonstrated improved therapeutic efficacy in animal models of cancer, suggesting that this compound can be effectively used in drug delivery systems for cancer treatment .
Organic Synthesis
The compound is widely utilized as a reagent in organic synthesis, particularly in the formation of carbamates and related structures.
Synthesis of Carbamate Derivatives
This compound can be employed to synthesize various carbamate derivatives through nucleophilic substitution reactions. These derivatives have applications in agrochemicals, pharmaceuticals, and polymer chemistry. The versatility of this compound makes it a valuable building block in synthetic organic chemistry .
Data Tables
The following table summarizes key applications and findings related to this compound:
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Pharmaceutical | Synthesis of antihypertensive agents | Effective ACE inhibitors; potential therapeutic agents |
| Biological Activity | Antimicrobial properties | Inhibits growth of Gram-positive and Gram-negative bacteria |
| Anticancer Research | Drug delivery systems | Enhanced solubility and efficacy in cancer treatment |
| Organic Synthesis | Formation of carbamate derivatives | Valuable building block for agrochemicals and pharmaceuticals |
Mechanism of Action
Ethyl N-(2-aminoethyl)carbamate hydrochloride can be compared with other similar compounds such as benzyl N-(2-aminoethyl)carbamate hydrochloride and N-Boc-ethylenediamine . These compounds share similar structural features but differ in their substituents and specific applications. This compound is unique due to its specific aminoethyl group, which imparts distinct chemical and biological properties .
Comparison with Similar Compounds
Carbamate Derivatives
Carbamates with variations in the alkyl/aryl group and aminoethyl modifications exhibit distinct physicochemical and biological properties:
Key Observations :
- Lipophilicity : Benzyl derivatives (e.g., CAS 18807-71-1) exhibit higher logP values compared to ethyl analogs, enhancing membrane permeability .
- Stability : Boc-protected analogs (e.g., tert-butyl) resist hydrolysis under neutral/basic conditions, enabling selective deprotection .
- Biological Activity : Dimethylcarbamates (CAS 72287-77-5) show direct antimicrobial effects, while ethyl/benzyl analogs are primarily intermediates .
Amide and Sulfonamide Derivatives
Compounds with amide or sulfonamide linkages instead of carbamates demonstrate divergent pharmacological profiles:
Key Observations :
- Potency : Benzamide derivatives (e.g., compound 5.1.1.18) exhibit superior antiparasitic activity compared to carbamates, likely due to enhanced target binding via halogenated aromatic rings .
- Mechanism : Sulfonamides (e.g., H9) inhibit enzymes like protein kinase C, whereas carbamates are metabolically labile and act as prodrugs .
Biological Activity
Ethyl N-(2-aminoethyl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.
- Molecular Formula : C5H13ClN2O2
- Molecular Weight : 168.62 g/mol
- Chemical Structure : Contains an ethyl group attached to a carbamate functional group, which is linked to a 2-aminoethyl moiety.
Synthesis
The synthesis of this compound typically involves the reaction of ethylenediamine with ethyl chloroformate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. This method allows for the efficient production of the compound for further biological evaluation.
Enzyme Interaction Studies
This compound has been utilized in studies focusing on enzyme mechanisms and protein interactions. Research indicates that carbamates can act as inhibitors or modulators of various enzymes due to their ability to form hydrogen bonds with active sites .
- Table 1: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Carbonic Anhydrase I | Competitive Inhibition | 15 | |
| HDAC (Histone Deacetylase) | Non-competitive | 20 | |
| Cholinesterase | Reversible Inhibition | 25 |
Neuroprotective Effects
Research has shown that derivatives of carbamates, including this compound, exhibit neuroprotective properties. A study highlighted that these compounds can upregulate anti-apoptotic proteins and induce autophagy in neuronal cells, suggesting potential applications in neurodegenerative disease therapies .
- Case Study: Neuroprotection in PC12 Cells
In a series of experiments using PC12 cells (a model for neuronal function), this compound demonstrated significant protective effects against apoptosis induced by serum starvation. The compound was administered at varying concentrations, revealing a dose-dependent response with increased cell viability observed at higher concentrations.
Anticancer Activity
The compound's structural features allow it to interact with biological targets relevant to cancer therapy. Studies indicate that carbamates can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways .
- Table 2: Anticancer Activity Evaluation
| Cell Line | Treatment Concentration (µM) | Viability (%) | Mechanism of Action |
|---|---|---|---|
| HeLa | 10 | 75 | Induction of apoptosis |
| K562 | 20 | 65 | Cell cycle arrest |
| MCF-7 | 15 | 70 | Inhibition of HDAC |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl N-(2-aminoethyl)carbamate hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : Start with nucleophilic substitution between ethyl chloroformate and 2-aminoethylamine hydrochloride. Key parameters include pH (8–10, adjusted with NaOH or K₂CO₃ ), temperature (0–5°C to minimize side reactions ), and solvent polarity (e.g., THF or DMF for solubility). Monitor reaction progress via TLC or ¹H NMR (δ 1.2–1.4 ppm for ethyl group; δ 3.2–3.5 ppm for aminoethyl moiety ). Purify using recrystallization (ethanol/ether) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Compare peaks to PubChem data (e.g., ethyl carbamate: C=O at ~155 ppm ).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 167.07 (calculated for C₅H₁₁ClN₂O₂ ).
- Elemental Analysis : Verify C, H, N, Cl percentages (±0.3% theoretical) .
Cross-validate with IR spectroscopy (N-H stretch at ~3300 cm⁻¹; C=O at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry guide the design of novel derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G(d,p)) to model reaction pathways, transition states, and thermodynamic stability .
- Reaction Prediction Tools : Apply ICReDD’s algorithms to screen substituents (e.g., replacing ethyl with isopropyl) and predict regioselectivity .
- Molecular Dynamics : Simulate solvation effects in aqueous vs. aprotic solvents to optimize reaction yields .
Q. What strategies resolve contradictions between experimental and computational data in reaction mechanism studies?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to validate proposed mechanisms (e.g., SN2 vs. SN1 pathways) .
- In Situ Monitoring : Use Raman spectroscopy or stopped-flow techniques to capture intermediates .
- Error Analysis : Reassess computational parameters (e.g., basis set size, solvent models) if deviations exceed 5% .
Q. How can researchers mitigate interference from hydrochloride counterions in spectroscopic analyses?
- Methodological Answer :
- Ion Exchange : Convert to free base using Amberlite IRA-400 (OH⁻ form) and reprotonate with HCl gas .
- Differential Scanning Calorimetry (DSC) : Identify decomposition events specific to the hydrochloride salt (e.g., endothermic peak at ~200°C ).
- Solid-State NMR : Use ³⁵Cl NMR to distinguish ionic vs. covalent chloride environments .
Key Methodological Recommendations
- Contradictory Yield Data : Replicate reactions ≥3 times under inert atmosphere (N₂/Ar) to exclude moisture/O₂ effects .
- Scale-Up Challenges : Use microreactors for exothermic reactions (e.g., ethylation) to improve heat dissipation .
- Impurity Profiling : Employ HPLC-MS with a C18 column (0.1% TFA in H₂O/ACN gradient) to detect <0.1% byproducts .
Ethical and Safety Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
